Cas no 2172558-33-5 (4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole)

4-(Chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole is a functionalized triazole derivative with potential applications in medicinal chemistry and organic synthesis. The presence of a chloromethyl group enhances reactivity, allowing for further derivatization, while the cyclopropylmethyl moiety contributes to steric and electronic modulation. The pentyl chain improves lipophilicity, which may influence pharmacokinetic properties. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in the synthesis of triazole-based scaffolds for drug discovery. Its structural features make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations, offering flexibility in synthetic pathways. Careful handling is advised due to the reactive chloromethyl group.
4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole structure
2172558-33-5 structure
Product Name:4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole
CAS No:2172558-33-5
MF:C12H20ClN3
MW:241.760301589966
CID:6181302
PubChem ID:165734846
Update Time:2025-05-20

4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole
    • 2172558-33-5
    • EN300-1595357
    • Inchi: 1S/C12H20ClN3/c1-2-3-4-7-16-12(8-10-5-6-10)11(9-13)14-15-16/h10H,2-9H2,1H3
    • InChI Key: IWSMRZINTCSFHU-UHFFFAOYSA-N
    • SMILES: ClCC1=C(CC2CC2)N(CCCCC)N=N1

Computed Properties

  • Exact Mass: 241.1345753g/mol
  • Monoisotopic Mass: 241.1345753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole

4-(Chloromethyl)-5-(Cyclopropylmethyl)-1-Pentyl-1H-1,2,3-Triazole: A Comprehensive Overview

The compound 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole (CAS No. 2172558-33-5) is a unique organic molecule that has garnered attention in the fields of chemistry and materials science. This compound is characterized by its triazole ring system, which is a five-membered heterocyclic structure containing three nitrogen atoms. The triazole ring is further substituted with a chloromethyl group at the 4-position and a cyclopropylmethyl group at the 5-position, along with a pentyl chain attached to the 1-position. These substituents contribute to the compound's distinct chemical properties and potential applications.

The synthesis of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole involves a series of carefully designed chemical reactions. The triazole core is typically formed through a cycloaddition reaction, such as the Huisgen cycloaddition (click chemistry), which is known for its efficiency and selectivity. The chloromethyl and cyclopropylmethyl substituents are introduced through subsequent functionalization steps, ensuring precise control over the molecule's structure. The pentyl chain at the 1-position adds flexibility to the molecule, potentially enhancing its solubility and reactivity in various chemical environments.

Recent studies have highlighted the potential of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole in drug delivery systems due to its ability to act as a versatile linker in bioconjugate chemistry. The chloromethyl group serves as an electrophilic site for nucleophilic substitution reactions, enabling the attachment of various bioactive molecules or targeting ligands. Meanwhile, the cyclopropylmethyl group introduces strain into the molecule, which can be exploited for enhancing pharmacokinetic properties or as a site for further functionalization.

In addition to its role in drug delivery, this compound has shown promise in materials science applications. The triazole ring's inherent stability and ability to participate in hydrogen bonding make it an attractive component for designing supramolecular assemblies or stimuli-responsive materials. Researchers have explored its use in constructing self-healing polymers and dynamic covalent networks, where its reactivity and structural versatility are highly valued.

From an environmental perspective, understanding the degradation pathways of 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole is crucial for assessing its ecological impact. Recent investigations have revealed that under specific conditions, such as UV irradiation or enzymatic hydrolysis, this compound undergoes selective cleavage at specific bonds within its structure. These findings are significant for designing more sustainable chemical processes and minimizing environmental contamination.

Moreover, computational studies have provided deeper insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have been employed to analyze the molecular orbitals and interaction patterns within the triazole ring system. These studies have shed light on how substituents like the chloromethyl and cyclopropylmethyl groups influence electronic distribution and reactivity at different positions of the triazole ring.

In conclusion, 4-(chloromethyl)-5-(cyclopropylmethyl)-1-pentyl-1H-1,2,3-triazole (CAS No. 2172558-33-5) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure allows for tailored chemical modifications that cater to specific functional requirements in drug delivery systems and advanced materials development. As research continues to uncover new properties and applications of this compound, it holds great potential for advancing both academic research and industrial innovations.

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